Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Description
Chemical Classification and Nomenclature
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a heterocyclic compound classified as a spirocyclic diazaspiro derivative. Its IUPAC name reflects its structural components:
- Spiro[2.5]octane : A bicyclic system with two rings (2 and 5 carbons, excluding the shared spiro atom) fused at a single carbon atom.
- 5-Oxo : A ketone group at position 5.
- 4,7-Diazaspiro : Two nitrogen atoms at positions 4 and 7.
- Tert-butyl ester : A protecting group for the carboxylic acid moiety at position 7.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1199794-51-8 |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2 |
This compound belongs to the broader family of diazaspiro heterocycles, which are characterized by their spirocyclic nitrogen-containing frameworks.
Historical Context of Diazaspiro Compounds
The development of diazaspiro compounds traces back to early 20th-century efforts in heterocyclic chemistry. Key milestones include:
- Early Spiro Syntheses : Adolf von Baeyer first proposed spiro nomenclature in 1900, paving the way for systematic naming of bicyclic systems.
- Pharmaceutical Relevance : Spironolactone, a spirocyclic steroid, became a landmark diuretic in the 1950s, demonstrating the therapeutic potential of spiro structures.
- Modern Diazaspiro Derivatives : The 4,7-diazaspiro[2.5]octane core emerged in the 21st century as a versatile scaffold for bioactive molecules, particularly in anticancer and CNS-targeted drug discovery.
Diazaspiro compounds are distinguished by their ability to integrate multiple pharmacophores into a rigid, three-dimensional framework, enhancing target selectivity.
Importance in Heterocyclic Chemistry
The this compound scaffold holds significance in medicinal chemistry due to:
This compound serves as a precursor for synthesizing bioactive derivatives, such as kinase inhibitors or enzyme modulators, leveraging its spirocyclic geometry to mimic natural ligands.
Structural Features of the Diazaspiro[2.5]octane Framework
The spiro[2.5]octane core consists of:
- Ring A : A 5-membered ring containing the 5-oxo group.
- Ring B : A 3-membered ring fused to Ring A via the spiro carbon (C7).
- Nitrogen Atoms : Positioned at C4 and C7, contributing to the compound’s electronic and steric properties.
Key Geometric Attributes
The bicyclic structure imposes specific dihedral angles, as evidenced by computational models, which may influence interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIYVLXAASOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 1199794-51-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.28 g/mol
- IUPAC Name : this compound
- Structure :
- The compound features a spirocyclic structure which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and may influence pathways involved in cell signaling.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that compounds with similar spirocyclic structures have shown antimicrobial properties. For instance, derivatives have been studied for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting potential applications in treating parasitic infections .
-
Cytotoxicity :
- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Pharmacokinetics :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against T. brucei | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Pharmacokinetics | Improved solubility and stability |
Case Study: Anti-Trypanosomal Activity
A study focused on the anti-trypanosomal properties of spirocyclic compounds similar to this compound found that modifications to the piperazine moiety significantly affected potency and solubility. The most effective analogs demonstrated low micromolar EC values against T. brucei, indicating a promising avenue for drug development against this pathogen .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of spirocyclic tert-butyl carboxylates. Key structural analogs include:
Key Observations :
- 5-Oxo Group : The 5-oxo substituent in the target compound distinguishes it from analogs like 886766-28-5, which lack this functional group. This group enhances electrophilicity, making it reactive toward nucleophilic additions or condensations .
- Spiro vs.
- Protecting Groups : The tert-butyl carboxylate group offers stability during synthesis, similar to Boc-protected analogs (e.g., 674792-08-6), but the 5-oxo group introduces additional reactivity .
Physical and Chemical Properties
- Solubility: The 5-oxo group increases polarity compared to non-oxo analogs, likely improving solubility in polar aprotic solvents like DMF or DMSO .
- Stability : Industrial-grade 99% purity (packaged in 25 kg drums) indicates robust stability under standard storage, whereas analogs like 6-azaspiro[2.5]octane hydrochloride require salt forms for enhanced stability .
- Spectral Data : The target compound’s ¹H NMR shows distinct signals for the spirocyclic protons (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm), differing from analogs with alternative substituents .
Preparation Methods
Key Synthetic Steps
Based on the disclosed processes for related diazaspiro intermediates in the synthesis of Risdiplam and similar compounds, the preparation involves:
Step A: Formation of the Diazaspiro Core
This involves cyclization reactions forming the spirocyclic ring system with two nitrogen atoms at positions 4 and 7. The starting materials typically include appropriately substituted piperazine or diazepane derivatives.Step B: Introduction of the 5-oxo Group
Oxidation or selective functional group transformation introduces the keto (oxo) group at position 5 of the spiro ring.Step C: Installation of the tert-butyl Carboxylate Group at Position 7
This is commonly achieved via esterification reactions using tert-butyl esters or tert-butyl protecting groups during synthesis to yield the tert-butyl carboxylate functionality.
Detailed Process Description
A representative process adapted from Risdiplam intermediate syntheses is as follows:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of precursor compound to form intermediate amine | Catalytic hydrogenation (H2 gas) with Pt, Pd/C, or Raney Ni catalyst | Mild temperatures preferred to avoid degradation |
| 2 | Reaction with alkyl esters of malonic acid or bis(2,4,6-trichlorophenyl) malonate | Solvent: polar aprotic (e.g., dimethylformamide, tetrahydrofuran) | Forms key intermediate with carboxylate functionality |
| 3 | Conversion of intermediate to activated leaving group (e.g., mesylate, tosylate) | Reagents: methanesulfonyl chloride, tosyl chloride, or similar sulfonyl chlorides | Facilitates subsequent nucleophilic substitution |
| 4 | Palladium-catalyzed coupling with nucleophile to form spirocyclic structure | Pd catalysts such as Pd(PPh3)4, Pd(OAc)2 with base (e.g., potassium carbonate) | Reaction performed under inert atmosphere, moderate temperature |
| 5 | Deprotection step to yield this compound | Acidic or basic deprotection agents depending on protecting group | Ensures high purity product |
Solvent and Reagent Selection
The solvents and reagents used in the preparation are chosen for their compatibility with the reaction steps and environmental profile:
| Solvent Type | Examples | Role in Synthesis |
|---|---|---|
| Hydrocarbon solvents | n-hexane, cyclohexane | Extraction, crystallization |
| Ether solvents | Tetrahydrofuran, diethyl ether | Reaction medium for nucleophilic substitutions |
| Polar aprotic solvents | Dimethylformamide, dimethyl sulfoxide | Facilitate coupling reactions and solubilize reagents |
| Chloro solvents | Dichloromethane, chloroform | Used in acylation and protection steps |
| Alcohol solvents | Methanol, tert-butanol | Esterification and deprotection |
Bases used include potassium carbonate, sodium bicarbonate, and organic amines for neutralization and catalysis.
Stock Solution Preparation (Supporting Data)
For practical laboratory and formulation applications, stock solutions of this compound are prepared at various concentrations. The following table summarizes volumes required to prepare specific molar concentrations from given weights:
| Weight of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.4248 | 0.885 | 0.4425 |
| 5 mg | 22.1239 | 4.4248 | 2.2124 |
| 10 mg | 44.2478 | 8.8496 | 4.4248 |
This data assists in precise formulation and dosing for experimental and in vivo studies.
Advantages of Modern Preparation Methods
- Avoidance of High Temperatures: Modern processes avoid reaction temperatures above 100°C, enhancing safety and reducing degradation.
- Minimized Chromatography: Newer methods reduce or eliminate multiple chromatographic purifications, lowering cost and improving scalability.
- Use of Readily Available Raw Materials: The reagents and catalysts are commonly available, facilitating commercial production.
- Environmentally Friendly: Selection of solvents and reagents aims at reducing environmental impact.
Summary Table of Preparation Method Features
| Feature | Description | Benefit |
|---|---|---|
| Reaction Conditions | Mild temperature, inert atmosphere | Increased safety, product stability |
| Catalysts Used | Pd-based catalysts, Pt, Pd/C, Raney Ni | High selectivity and yield |
| Solvent Systems | Polar aprotic, ethers, hydrocarbons | Solubility and reaction efficiency |
| Purification Approach | Minimal chromatography | Cost-effective, scalable |
| Functional Group Handling | Use of protecting groups (tert-butyl esters) | Controlled synthesis, high purity |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate?
- Molecular formula : C₁₁H₁₈N₂O₃; Molecular weight : 226.27 g/mol; CAS : 1199794-51-8 .
- The spirocyclic structure includes a bicyclic system (4,7-diazaspiro[2.5]octane) with a ketone group at position 5 and a tert-butyl ester protecting group. This confers rigidity and potential stereochemical complexity.
- Methodological note : Characterization typically involves NMR (¹H/¹³C), HRMS, and FTIR to confirm functional groups and purity .
Q. What are the recommended protocols for synthesizing this compound?
- A common approach involves multi-step reactions, such as allylation of protected diazaspiro intermediates under catalytic conditions (e.g., iridium catalysts in DMF at 70°C), followed by purification via silica gel chromatography (hexane:ethyl acetate gradients) .
- Critical step : Control of reaction temperature and solvent polarity is essential to avoid side products (e.g., over-oxidation or ring-opening).
Q. How should researchers handle and store this compound safely?
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact or inhalation. Electrostatic discharge precautions are advised due to flammability risks .
- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent degradation. Incompatible with strong oxidizers .
Q. What analytical techniques are used to verify its purity and identity?
- Primary methods :
- NMR : ¹H/¹³C spectra confirm proton environments and carbon骨架.
- HRMS/ESI : Validates molecular weight (±1 ppm accuracy) .
- TLC : Rf values (e.g., 0.29 in hexane:EtOAc 4:1) monitor reaction progress .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be resolved?
- Issue : Some safety data sheets (SDS) report no hazards (e.g., "no known hazard" ), while others classify it as a Category 4 oral toxin (H302) .
- Methodology :
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Cross-reference batch-specific impurities (e.g., residual solvents) that may influence toxicity profiles .
Q. What strategies optimize stereoselective modifications of the diazaspiro core?
- Example : Oxidation of the ketone (position 5) to introduce electrophilic sites for nucleophilic additions (e.g., Grignard reagents). Reduction with NaBH₄ or LiAlH₄ can yield secondary alcohols for further functionalization .
- Challenge : Spirocyclic rigidity may limit accessibility; use chiral catalysts (e.g., iridium complexes) to enforce enantioselectivity .
Q. How does the tert-butyl ester group influence reactivity in cross-coupling reactions?
- The bulky tert-butyl group stabilizes intermediates via steric hindrance, preventing undesired side reactions (e.g., ring-opening). However, it may reduce reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Workaround : Replace with Boc (tert-butoxycarbonyl) for temporary protection, enabling deprotection under mild acidic conditions .
Q. What computational methods support structural analysis of spirocyclic derivatives?
- Tools : Density Functional Theory (DFT) calculates bond angles/energies, while molecular docking predicts binding affinities to biological targets (e.g., enzymes).
- Validation : Compare computational results with experimental X-ray data refined via SHELX suites .
Q. How can researchers address discrepancies in NMR spectral data for derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
